molecular formula C10H10N2O B1624903 4-(2-Methyl-1H-imidazol-1-YL)phenol CAS No. 81376-54-7

4-(2-Methyl-1H-imidazol-1-YL)phenol

Cat. No. B1624903
Key on ui cas rn: 81376-54-7
M. Wt: 174.2 g/mol
InChI Key: LJPLOQIJTWHHOM-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

To a 3-neck, 1-liter, round-bottom flask was added 2-methylimidazole (41.0 g, 0.50 mole), 4-bromoanisole (100 g, 0.53 mole) and potassium carbonate (96.0 g, 0.70 mole) in N-methyl-2-pyrrolidinone (300 ml). A small amount of cuprous chloride (2.5 g) was added. The stirred reaction mixture was heated at reflux temperature for 24 hr and then the N-methyl-2-pyrrolidinone and excess bromoanisole gently distilled. The black pot residue was partitioned between toluene and water and a black solid removed by filtration. The toluene layer was extracted with 48% hydrobromic acid (2×200 ml) and the hydrobromic acid solution was heated at reflux temperature 3 hr then stirred at room temperature overnight. The solution was then concentrated, diluted with water (500 ml) and made basic with sodium hydroxide and sodium bicarbonate solutions. The white solid which precipitated was collected and cried and a small amount recrystallized from methanol/isopropyl alcohol. The total yield was 24.88g (28.6% yield), mp 205°-208° C.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
2.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.Br[C:8]1[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O>[CH3:1][C:2]1[N:3]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)[CH:4]=[CH:5][N:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
96 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
cuprous chloride
Quantity
2.5 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 24 hr
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
the N-methyl-2-pyrrolidinone and excess bromoanisole gently distilled
CUSTOM
Type
CUSTOM
Details
The black pot residue was partitioned between toluene and water
CUSTOM
Type
CUSTOM
Details
a black solid removed by filtration
EXTRACTION
Type
EXTRACTION
Details
The toluene layer was extracted with 48% hydrobromic acid (2×200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the hydrobromic acid solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated
ADDITION
Type
ADDITION
Details
diluted with water (500 ml)
CUSTOM
Type
CUSTOM
Details
The white solid which precipitated
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
a small amount recrystallized from methanol/isopropyl alcohol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC=1N(C=CN1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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